![molecular formula C17H17BrN2O5 B5204712 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5204712.png)
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a critical role in the regulation of vascular tone, platelet aggregation, and inflammation. BAY 73-6691 has been extensively studied for its potential use in the treatment of cardiovascular diseases, pulmonary hypertension, and other conditions.
Mechanism of Action
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 73-6691 acts as a potent and selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a critical signaling molecule that regulates vascular tone, platelet aggregation, and inflammation. By inhibiting sGC, 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 73-6691 increases the levels of cGMP, leading to vasodilation and other beneficial effects.
Biochemical and Physiological Effects:
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and antiplatelet effects. It has also been shown to improve endothelial function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 73-6691 in lab experiments include its potency and selectivity as an sGC inhibitor, as well as its well-characterized pharmacokinetics and pharmacodynamics. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing and monitoring.
Future Directions
There are several future directions for research on 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 73-6691. One area of interest is its potential use in the treatment of pulmonary hypertension and other cardiovascular diseases. Other areas of research include its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and its effects on platelet function and thrombosis. Additionally, further studies are needed to fully understand the potential advantages and limitations of 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 73-6691 in lab experiments and clinical settings.
In conclusion, 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 73-6691 is a potent and selective inhibitor of sGC with potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other conditions. Its mechanism of action involves increasing the levels of cGMP, leading to vasodilation and other beneficial effects. While there are limitations to its use, further research is needed to fully understand its potential advantages and limitations in lab experiments and clinical settings.
Synthesis Methods
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 73-6691 involves several steps, including the reaction between 4-bromo-2,6-dimethylphenol and 4-methoxy-2-nitrobenzaldehyde to form 2-(4-bromo-2,6-dimethylphenoxy)-4-methoxy-2-nitrobenzaldehyde. This intermediate is then reacted with N-(2-acetoxyethyl)acetamide in the presence of a base to produce 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 73-6691.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to have potent vasodilatory effects and can improve endothelial function in animal models of hypertension and heart failure. It has also been shown to reduce pulmonary artery pressure and improve exercise capacity in patients with pulmonary hypertension.
properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-10-6-12(18)7-11(2)17(10)25-9-16(21)19-14-5-4-13(24-3)8-15(14)20(22)23/h4-8H,9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMJQEFSFFKWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.